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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865 Get Quote

An In-depth Technical Guide to the Physical Properties of 3-Aminophenyl ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-

Aminophenyl ethyl ketone (also known as 3'-Aminoacetophenone). The information is curated

for researchers, scientists, and professionals in drug development who require precise data for

modeling, synthesis, and formulation. This document summarizes key quantitative data,

outlines general experimental protocols for their determination, and illustrates logical workflows

and structure-property relationships.

Chemical Identity and Structure
IUPAC Name: 1-(3-aminophenyl)ethanone

Synonyms: 3'-Aminoacetophenone, m-Aminoacetophenone, 3-Acetylaniline[1][2]

CAS Number: 99-03-6[1][2][3]

Molecular Formula: C₈H₉NO[1][2][3]

The structure of 3-Aminophenyl ethyl ketone incorporates an aromatic ring, a ketone functional

group, and an amino functional group. This unique combination of features dictates its chemical

reactivity and physical properties, making it a valuable intermediate in the synthesis of

pharmaceuticals and other complex organic molecules.[4]
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Quantitative Physical Properties
The physical properties of 3-Aminophenyl ethyl ketone are summarized in the table below.

These values are critical for predicting the compound's behavior in various chemical and

biological systems.

Property Value Source(s)

Molecular Weight 135.16 g/mol [1][2][3]

Appearance
Yellow to light brown crystalline

powder
[1]

Odor Characteristic amine-like [1]

Melting Point 88 - 92 °C [1]

Boiling Point 285 °C (decomposes) [1]

Density 1.12 g/cm³ [1]

Solubility

Water: Slightly solubleOrganic

Solvents: Soluble in ethanol,

acetone, and dichloromethane.

[1][4]

Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 3-Aminophenyl

ethyl ketone. The presence of the ketone, aromatic ring, and amine functionalities gives rise to

characteristic spectral signatures.
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Spectroscopic Technique Expected Characteristics

Infrared (IR) Spectroscopy

- Strong C=O (ketone) stretching absorption

band around 1680-1700 cm⁻¹ (typical for

aromatic ketones).[5]- N-H (amine) stretching

bands in the region of 3200-3400 cm⁻¹.[6]- C-H

stretching from the aromatic ring typically

appears between 3000-3150 cm⁻¹.[6]

¹H NMR Spectroscopy

- Protons on the alpha-carbon (the methyl

group) are deshielded by the ketone and appear

as a singlet around δ 2.0-2.5 ppm.[5]- Aromatic

protons will appear in the δ 6.5-8.0 ppm region.-

The amine (-NH₂) protons typically show a

broad signal between δ 0.5-5.0 ppm.[7]

¹³C NMR Spectroscopy

- The carbonyl carbon of the ketone is

significantly deshielded and appears far

downfield, typically >190 ppm.[5]- Carbons of

the aromatic ring will appear in the δ 110-150

ppm range.- The methyl carbon (alpha to the

ketone) will be found in the δ 20-30 ppm region.

Mass Spectrometry

The primary fragmentation pattern for ketones is

α-cleavage, which involves the breaking of the

bond between the carbonyl carbon and the

adjacent carbon.[5]

Experimental Protocols
The determination of the physical and spectral properties of 3-Aminophenyl ethyl ketone

follows standard laboratory procedures.

Melting Point Determination
The melting point is determined using a capillary melting point apparatus. A small, powdered

sample of the crystalline compound is packed into a capillary tube, which is then placed in the

apparatus. The sample is heated at a controlled rate, and the temperature range from the first
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appearance of liquid to the complete liquefaction of the sample is recorded as the melting point

range.

Boiling Point Determination
Given that the compound decomposes at its boiling point of 285°C, determination is typically

performed under vacuum to lower the boiling temperature and prevent decomposition.[1] The

pressure at which the boiling point is measured must be reported.

Spectroscopic Analysis
Infrared (IR) Spectroscopy: A sample is analyzed using an IR spectrometer (e.g., FTIR). The

sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The instrument

passes infrared radiation through the sample and measures the frequencies at which

absorption occurs, corresponding to the vibrational frequencies of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆) and placed in a strong, constant magnetic field. The sample

is then irradiated with radio waves, causing the nuclei (¹H or ¹³C) to resonate. The chemical

shifts, splitting patterns, and integration of the signals provide detailed information about the

molecular structure.

Mass Spectrometry (MS): A sample is ionized, and the resulting ions are separated based on

their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak,

which corresponds to the molecular weight of the compound, and various fragment ion

peaks that reveal its structure.

Visualizations: Workflows and Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental

workflows and the relationships between molecular structure and physical properties.
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Workflow for Physicochemical Characterization

Sample Preparation
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Caption: General workflow for the physicochemical characterization of a chemical compound.

Structure-Property Relationships of 3-Aminophenyl ethyl ketone
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Caption: Influence of functional groups on the physical properties of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. 3-Aminoacetophenone [webbook.nist.gov]

4. solubilityofthings.com [solubilityofthings.com]

5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

6. rose-hulman.edu [rose-hulman.edu]

7. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Physical properties of 3-Aminophenyl ethyl ketone].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072865#physical-properties-of-3-aminophenyl-ethyl-
ketone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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